molecular formula C10H8S2 B1361382 1,5-Naphthalenedithiol CAS No. 5325-88-2

1,5-Naphthalenedithiol

Cat. No.: B1361382
CAS No.: 5325-88-2
M. Wt: 192.3 g/mol
InChI Key: AAPAGLBSROJFGM-UHFFFAOYSA-N
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Description

Significance of Aromatic Dithiols as Chemical Building Blocks

Aromatic dithiols, a class of organic compounds containing two thiol groups attached to an aromatic ring, are of paramount importance as versatile building blocks in organic synthesis and materials science. sigmaaldrich.comresearchgate.netspringerprofessional.de The presence of two reactive thiol groups allows these molecules to act as linkers or binders between different chemical entities, particularly metals. researchgate.net This capability is fundamental to their use in constructing more complex molecular architectures and functional materials. researchgate.net

The significance of aromatic dithiols stems from several key characteristics:

Coordination Chemistry: The sulfur atoms in thiol groups can readily coordinate with metal ions, forming stable complexes. This property makes them valuable ligands in the synthesis of coordination polymers and metal-organic frameworks (MOFs). smolecule.comontosight.aiwikipedia.org

Redox Activity: The thiol groups can undergo oxidation to form disulfide bonds, a reversible reaction that is crucial in various chemical and biological processes.

Surface Functionalization: Aromatic dithiols can form self-assembled monolayers (SAMs) on metal surfaces, enabling the modification of surface properties for applications in electronics and sensor technology.

Polymer Synthesis: They serve as cross-linking agents or monomers in the synthesis of polymers with enhanced thermal, mechanical, and optical properties. smolecule.comontosight.ai

The versatility of aromatic dithiols makes them indispensable in the development of new materials with tailored functionalities. researchgate.netsolubilityofthings.com

Historical Context of Naphthalene (B1677914) Derivatives in Materials Science

Naphthalene, a polycyclic aromatic hydrocarbon composed of two fused benzene (B151609) rings, has a rich history in chemistry and materials science. studysmarter.co.ukijrpr.comwikipedia.org First isolated from coal tar in the early 1820s by John Kidd, its chemical structure was later determined by Michael Faraday and Emil Erlenmeyer. studysmarter.co.ukwikipedia.orgencyclopedia.com Initially, naphthalene was primarily used as a precursor for the synthesis of other chemicals, most notably phthalic anhydride, a key component in the production of polymers, dyes, and resins. ijrpr.comwikipedia.orgencyclopedia.com

The journey of naphthalene derivatives into advanced materials science is marked by the exploration of their unique electronic and optical properties. The extended π-conjugated system of the naphthalene core imparts characteristics that are highly desirable for electronic applications. For instance, naphthalene diimide derivatives have been successfully employed as organic semiconductors in the fabrication of organic field-effect transistors (OFETs). studysmarter.co.uk

Furthermore, the ability to functionalize the naphthalene ring with various chemical groups has opened up a vast landscape for creating novel materials. The introduction of thiol groups, as in the case of 1,5-naphthalenedithiol, is a prime example of how chemists have modified the basic naphthalene structure to create building blocks for advanced applications in molecular electronics and coordination chemistry. smolecule.comnih.gov The historical progression from a simple coal tar derivative to a sophisticated component in modern materials underscores the enduring importance of naphthalene chemistry. ijrpr.com

Overview of Key Research Domains for this compound

Research into this compound is concentrated in several key domains, driven by its distinct chemical functionalities. These areas of investigation leverage the compound's ability to act as a robust molecular building block.

Coordination Polymers and Metal-Organic Frameworks (MOFs): A significant area of research involves the use of this compound as a ligand to construct coordination polymers and MOFs. smolecule.commdpi.comrsc.org The thiol groups readily bind to metal ions, enabling the formation of one-, two-, or three-dimensional networks. wikipedia.org These materials are investigated for their potential applications in catalysis, gas storage, and photoluminescence. wikipedia.orgrsc.org

Molecular Electronics: The rigid, π-conjugated naphthalene backbone of this compound makes it an attractive candidate for studies in molecular electronics. ucm.es Researchers are exploring its use as a molecular wire, where a single molecule could function as an electronic component. nih.govucm.es Theoretical and experimental studies have investigated the electron transport properties of this compound, revealing that the connectivity of the thiol groups to the naphthalene ring significantly influences its conductance. nih.gov

Materials Science and Polymer Chemistry: In materials science, this compound is utilized in the synthesis of novel polymers. It can be used as a cross-linking agent to enhance the properties of existing polymers or as a monomer to create new polymers with high refractive indices, making them suitable for optical applications. google.com For example, it has been used in the synthesis of cross-linked polythiomethacrylate esters with improved optical properties.

Data on this compound:

PropertyValue
Molecular FormulaC₁₀H₈S₂
Molecular Weight192.30 g/mol
Melting Point121 °C
Boiling Point353.7 °C at 760 mmHg
AppearanceWhite to off-white solid

This data is compiled from multiple sources. smolecule.comlookchem.comnih.govontosight.ai

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

naphthalene-1,5-dithiol
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InChI

InChI=1S/C10H8S2/c11-9-5-1-3-7-8(9)4-2-6-10(7)12/h1-6,11-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

AAPAGLBSROJFGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC2=C(C=CC=C2S)C(=C1)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID30201361
Record name 1,5-Naphthalenedithiol
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Molecular Weight

192.3 g/mol
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CAS No.

5325-88-2
Record name 1,5-Naphthalenedithiol
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Record name 1,5-NAPHTHALENEDITHIOL
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Record name 1,5-Naphthalenedithiol
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Record name 1,5-Naphthalenedithiol
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Record name 1,5-NAPHTHALENEDITHIOL
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Synthetic Methodologies for 1,5 Naphthalenedithiol

Reduction Strategies for Thiol Group Introduction

The conversion of the sulfonyl chloride moieties in 1,5-naphthalenedisulfonyl chloride to thiol groups is a reductive process that requires potent reducing agents. Two prominent methods are the use of zinc dust in an acidic medium and the application of tin(II) chloride dihydrate, also in an acidic environment.

The reduction of both sulfonyl chloride groups on the naphthalene (B1677914) core to yield 1,5-naphthalenedithiol is the cornerstone of its synthesis. The choice of reducing agent and reaction conditions directly influences the yield and purity of the product.

A well-documented and reliable method for the synthesis of this compound involves the use of a zinc dust amalgam in the presence of dilute sulfuric acid. orgsyn.org In a typical procedure, 1,5-naphthalenedisulfonyl chloride is added to a stirred mixture of 33% sulfuric acid and a zinc dust amalgam at room temperature. orgsyn.org The reaction mixture is then heated to reflux for approximately six hours. During this process, the zinc metal, activated by amalgamation, reacts with the sulfuric acid to generate nascent hydrogen, which serves as the active reducing species for the sulfonyl chloride groups.

Following the reflux period, the mixture is allowed to cool, and the solid product is isolated by filtration. The crude product is then purified by extraction with a suitable solvent, such as warm ether. orgsyn.org Evaporation of the solvent yields the final product. This method has been reported to produce this compound with a melting point of 119–121°C in yields ranging from 60–77%. orgsyn.org An earlier report cited a yield of 80% for a cruder product with a lower melting point. orgsyn.org

Reaction Parameters for Zinc Dust/Sulfuric Acid Reduction

Parameter Value
Starting Material 1,5-Naphthalenedisulfonyl Chloride
Reducing Agent Zinc Dust Amalgam
Acid Medium 33% Sulfuric Acid
Reaction Temperature Reflux
Reaction Time ~6 hours
Reported Yield 60–77%

| Product Melting Point | 119–121°C |

An alternative pathway for the reduction of 1,5-naphthalenedisulfonyl chloride employs tin(II) chloride dihydrate (SnCl₂·2H₂O) in an acidic medium. orgsyn.org This method involves adding the disulfonyl chloride to a solution of tin(II) chloride dihydrate in ethanol (B145695) that has been saturated with hydrogen chloride gas. orgsyn.org In this system, Sn(II) acts as the reducing agent, becoming oxidized to Sn(IV) while converting the sulfonyl chloride to the corresponding thiol. While this method is cited as a viable alternative to the zinc dust procedure, detailed procedural data and specific yields for the synthesis of this compound are not as extensively documented in readily available literature. orgsyn.org

Both the zinc dust/sulfuric acid and the tin(II) chloride/acidic media systems are effective for the reduction of sulfonyl chlorides. The zinc dust method is a well-established, high-yield procedure detailed in sources such as Organic Syntheses, providing a reliable and reproducible pathway to high-purity this compound. orgsyn.org Its primary advantage is the proven track record and documented yields of 60-77%. orgsyn.org Potential drawbacks include the use of mercury(II) chloride for the amalgamation of zinc, which requires careful handling and disposal, and the occasional failure of a batch of zinc dust to initiate the reaction, possibly due to surface oxidation. orgsyn.org

The tin(II) chloride method offers an alternative that avoids the use of mercury. Tin(II) chloride is a common, effective, and relatively mild reducing agent for this type of transformation. However, a lack of detailed published yields for the specific synthesis of this compound makes a direct quantitative comparison difficult. The choice between these methods may depend on factors such as desired purity, scale of the reaction, and laboratory considerations regarding the handling of heavy metals like mercury.

Reduction of 1,5-Naphthalenedisulfonyl Chloride

Purification Techniques and Yield Optimization in this compound Synthesis

Achieving high purity is essential for the subsequent use of this compound. The crude product obtained from the reduction step often requires further purification to remove unreacted starting materials, byproducts, and inorganic salts.

Chromatographic Refinement Methods

Chromatographic techniques, particularly column chromatography, are considered for the purification of this compound. google.com This method separates compounds based on their differential adsorption onto a stationary phase (e.g., silica (B1680970) gel or alumina) as a mobile phase (solvent) passes through it. While effective at a laboratory scale for achieving high purity, its application in industrial manufacturing presents significant drawbacks. google.com

One major issue is scalability; column chromatography is often not economically viable for the large-scale industrial production of chemicals. google.com Furthermore, the process can lead to the generation of colored impurities, degrading the quality of the final product. google.com Therefore, while it is a viable laboratory purification method, it is generally not preferred for the industrial synthesis of naphthalenedithiols. google.com

Process Development and Scale-Up Considerations

Transitioning the synthesis of this compound from a laboratory setting to large-scale industrial production requires careful consideration of various process parameters to ensure efficiency, purity, and safety.

Optimization of Reaction Conditions (Temperature, Time, Atmosphere)

The synthesis of naphthalenedithiols typically involves multiple steps, such as halosulfonylation and subsequent reduction, where reaction conditions are critical. google.com Optimization of these parameters is key to maximizing yield and minimizing side reactions.

Temperature : Reaction temperatures are carefully controlled and optimized for each step. For instance, a halosulfonylation reaction may be conducted at temperatures ranging from 50 to 120°C, with a more preferred range of 90 to 100°C. google.com The subsequent reduction step might be carried out at a lower temperature, for example, between 30 and 120°C, with an optimal range often found between 50 and 80°C. google.com

Time : The duration of the reaction is another critical factor. Reaction times can vary widely, from 30 minutes to 24 hours. google.com For example, a halosulfonylation step could run for 1 to 24 hours, while a reduction reaction might be completed within 0.5 to 24 hours, with a more typical duration being 2 to 5 hours. google.com

Atmosphere : To prevent the oxidation of the sensitive thiol groups to disulfides or other oxidized species, reactions are preferably conducted under an inert atmosphere. google.com Gases such as nitrogen or argon are commonly used to displace air from the reaction vessel. google.com The reaction can be performed under various pressures, including normal, increased, or reduced pressure. google.com

ParameterHalosulfonylation ReactionReduction Reaction
Temperature Range50 to 120°C30 to 120°C
Preferred Temperature90 to 100°C50 to 80°C
Time Range1 to 24 hours0.5 to 24 hours
Preferred Time4 to 12 hours2 to 5 hours
AtmosphereInert (e.g., Nitrogen, Argon)Preferably Inert (e.g., Nitrogen, Argon)

Solvent Selection and Its Influence on Reaction Efficiency and Product Purity

The choice of solvent is crucial as it can significantly impact reaction rate, yield, and the purity of the resulting this compound. The solvent must be inert to the reaction conditions. google.com A wide array of solvents can be employed, either individually or as mixtures. google.com

Preferred solvents for these synthetic steps are often aromatic hydrocarbons such as toluene (B28343) and xylene. google.com The selection depends on the specific requirements of the reaction step, including the solubility of reactants and intermediates, and the reaction temperature. The ratio of solvent to reactants is also an important consideration, with typical ranges being from 10 to 1000 parts by mass of solvent per 100 parts by mass of the reactant. google.com

Solvent ClassExamples
HydrocarbonsHexane, Cyclohexane, Toluene, Xylene
Halogenated HydrocarbonsDichloromethane, Chloroform, 1,2-Dichloroethane
EstersMethyl Acetate, Ethyl Acetate
KetonesMethyl Ethyl Ketone, Methyl Isobutyl Ketone
EthersTetrahydrofuran (THF), Dioxane
NitrilesAcetonitrile, Propionitrile
AmidesN,N-Dimethylformamide (DMF), N,N-Dimethylacetamide (DMAc)
SulfoxidesDimethyl Sulfoxide (B87167) (DMSO)

Mitigation of Processing Challenges in Large-Scale Production

Scaling up the production of this compound presents several processing challenges, primarily related to its physical properties and purification.

Purification Difficulties : this compound has a relatively high melting point of 120-121°C and exhibits low solubility in many common organic solvents. google.com This combination makes purification by crystallization challenging on an industrial scale. google.com

Thermal Instability : The compound shows thermal instability at elevated temperatures. Differential scanning calorimetry (DSC) data indicates a weight loss of over 5% at 176°C. google.com This thermal sensitivity makes high-temperature purification methods like distillation technically difficult. google.com

Distillation Challenges : Attempting to purify this compound by vacuum distillation is problematic. google.com To prevent the high-melting-point compound from solidifying and blocking the equipment, the distillation lines must be maintained at a high temperature. google.com However, these high temperatures can lead to thermal degradation and also cause the product to re-evaporate within the lines, leading to subsequent crystallization and blockages in cooler parts of the apparatus, ultimately halting the operation. google.com

To mitigate these challenges, process development focuses on synthetic routes that yield a product of high purity to minimize the need for difficult downstream processing. Post-reaction workup procedures are designed to remove impurities effectively at lower temperatures, using methods such as washing, extraction, and precipitation before final isolation of the product. google.com

Reaction Mechanisms and Reactivity Studies of 1,5 Naphthalenedithiol

Condensation Polymerization and Derivative Formation

Condensation polymerization, also known as step-growth polymerization, involves the reaction between bifunctional or polyfunctional monomers, leading to the formation of a polymer and the elimination of a small molecule, such as water. byui.edulibretexts.org In the context of 1,5-naphthalenedithiol, its two thiol (-SH) groups provide the necessary functionality for it to act as a monomer in such reactions. Aromatic thiols, like this compound, exhibit distinct reactivity compared to their aliphatic counterparts, primarily influenced by the acidity of the thiol proton and the nucleophilicity of the resulting thiolate anion. jsta.cl

The reactivity of the thiol groups is significantly dependent on the pH of the medium. Deprotonated thiols (thiolates) are substantially more nucleophilic and thus more reactive than their protonated forms. jsta.cl Aromatic thiols generally have lower pKa values (around 5–7) compared to aliphatic thiols (9–10), meaning they can be deprotonated more easily under milder basic conditions to form the reactive thiolate species. jsta.cl This enhanced reactivity is crucial for initiating polymerization processes.

The synthesis of thioether glycidyl (B131873) resins from this compound involves a step-growth polyaddition reaction. This process typically utilizes a diepoxide, such as a diglycidyl ether, as a comonomer. The reaction proceeds via the nucleophilic attack of the thiolate anions of this compound on the epoxide rings of the comonomer.

The general mechanism involves two main steps:

Deprotonation: A base is used to deprotonate the thiol groups of this compound, forming the highly nucleophilic 1,5-naphthalenedithiolate.

Nucleophilic Ring-Opening: The thiolate anion attacks one of the terminal carbon atoms of the epoxide ring, leading to the opening of the ring and the formation of a secondary alkoxide and a thioether linkage. This alkoxide is then protonated during workup or by a proton source in the reaction mixture to form a hydroxyl group.

This reaction is repeated at both ends of each monomer, leading to the formation of a linear polymer chain characterized by alternating naphthalene (B1677914) and glycidyl-derived units connected by thioether bonds. The presence of the rigid naphthalene moiety in the polymer backbone is expected to impart enhanced thermal stability and mechanical properties to the resulting resin.

The reaction of this compound with epichlorohydrin (B41342) is a key method for producing advanced polymer precursors. This reaction forms a diglycidyl thioether derivative of the naphthalene dithiol, which can then be used to create cross-linked thermosetting resins. The process occurs in two main stages:

Addition Reaction: In the presence of a base, the thiolate anions of this compound perform a nucleophilic attack on the carbon atom of the epoxide ring in epichlorohydrin. This ring-opening reaction forms a chlorohydrin intermediate.

Dehydrochlorination (Ring Closing): A stoichiometric amount of a strong base (like sodium hydroxide) is then used to remove a proton from the newly formed hydroxyl group and eliminate a chloride ion. This intramolecular nucleophilic substitution results in the formation of a new epoxide ring, yielding a diglycidyl thioether monomer.

Careful control of reaction conditions, such as temperature and the stoichiometry of the reactants, is crucial to favor the formation of the desired diglycidyl thioether monomer and minimize the formation of higher molecular weight oligomers. The resulting monomer can be subsequently cured with various hardeners (e.g., amines, anhydrides) to form a highly cross-linked, durable thioether glycidyl resin.

Table 1: Typical Reaction Parameters for Glycidyl Resin Synthesis

ParameterCondition/ReagentPurpose
Dithiol MonomerThis compoundBackbone of the polymer
Epoxy SourceEpichlorohydrinForms glycidyl end-groups
Catalyst/BaseSodium Hydroxide, Potassium CarbonateDeprotonates thiol groups; promotes ring-closure
SolventToluene (B28343), IsopropanolDissolves reactants and facilitates reaction
Temperature50-80 °CControls reaction rate and minimizes side reactions

Investigations into Structure-Reactivity Relationships

The reactivity of this compound is intrinsically linked to its molecular structure. The spatial arrangement of the two thiol groups on the rigid naphthalene core dictates how the molecule approaches and reacts with other species.

Key structural factors influencing reactivity include:

Aromaticity and Electronic Effects: The naphthalene ring is an electron-rich aromatic system. This influences the acidity (pKa) of the thiol protons. Electron-withdrawing or -donating substituents on the ring system could further modulate this acidity and the nucleophilicity of the corresponding thiolate. jsta.cl

Stereochemistry: The fixed 1,5-substitution pattern places the thiol groups on opposite sides of the molecule, pointing away from each other. This peri-positioning minimizes steric hindrance between the two reactive sites, allowing them to react independently in polymerization reactions. This generally leads to the formation of linear, less-tangled polymer chains compared to isomers where the thiol groups are closer together (e.g., 1,8-naphthalenedithiol), which might favor cyclization or complex cross-linking.

Rigidity of the Naphthalene Core: The inflexible nature of the fused rings restricts the conformational freedom of the polymer chain. This rigidity contributes to higher glass transition temperatures and improved thermal stability in the resulting polymers. nih.gov

Studies comparing different aromatic thiol isomers have shown that the position of the functional group significantly impacts polymerization efficiency and the properties of the final product. acs.org For instance, para-substituted aromatic thiols often exhibit higher reactivity in certain polymerizations due to more accessible reaction sites. acs.org The 1,5-disubstituted pattern on naphthalene can be seen as analogous to a para-substitution on a benzene (B151609) ring, suggesting favorable reactivity for step-growth polymerization.

Computational Studies on Reaction Pathways and Energetics

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools for elucidating the complex reaction mechanisms involved in the polymerization of this compound. mdpi.comresearchgate.net These studies can model reaction pathways, identify transition states, and calculate the activation energies associated with each step, offering insights that are often difficult to obtain through experimental methods alone. dergipark.org.trkaust.edu.sa

For the reaction with epichlorohydrin, computational models can be used to:

Determine the Energetics of Thiol Deprotonation: Calculate the pKa of the thiol groups and assess the thermodynamic favorability of forming the thiolate anion with different bases.

Analyze the Ring-Opening Reaction: Model the transition state of the nucleophilic attack of the thiolate on the epoxide ring. DFT calculations can determine the activation barrier for this step, which is crucial for understanding the reaction kinetics. kaust.edu.sachemrevlett.com The calculations can also confirm the regioselectivity of the attack (i.e., at which carbon of the epoxide the attack is favored).

Investigate the Ring-Closing Step: Elucidate the mechanism of dehydrochlorination to form the final glycidyl thioether. This involves calculating the energy profile for the intramolecular SN2 reaction that forms the new epoxide ring.

Recent DFT studies on related systems, such as the reaction of naphthalene with other molecules, have successfully used methods like M06-2X/6–311G(d,p) to analyze reaction energetics and predict the most favorable pathways. chemrevlett.com Such analyses reveal that the stability of intermediates and the height of energy barriers in the transition states are key determinants of the final product distribution. kaust.edu.sa

Table 2: Illustrative Energetic Data from a Hypothetical DFT Study

Reaction StepParameterCalculated Value (kJ/mol)
Nucleophilic Ring-OpeningActivation Energy (ΔG‡)+65
Reaction Energy (ΔG)-40
Intramolecular Ring-ClosingActivation Energy (ΔG‡)+85
Reaction Energy (ΔG)-25

Note: The values in this table are hypothetical and for illustrative purposes to represent typical outputs of computational studies.

These computational insights are invaluable for optimizing reaction conditions, predicting the feasibility of different synthetic routes, and designing new polymers with tailored properties based on the unique structure of this compound.

Advanced Materials Science Applications of 1,5 Naphthalenedithiol

Development of High Refractive Index Polymeric Materials

The incorporation of sulfur and aromatic moieties, particularly naphthalene (B1677914), is a well-established strategy for increasing the refractive index (RI) of polymeric materials. 1,5-Naphthalenedithiol serves as a valuable monomer in this context, contributing to polymers with desirable optical properties for optoelectronic devices.

Poly(phenylene thioether)s synthesized using this compound are characterized by their high refractive indices. One notable example involves the reaction of 2,2′-diacryloyloxy-9,9′-spirobifluorene (DASF) with this compound, which results in a poly(phenylene thioether) with a refractive index of 1.7169 and a low Abbe number of 14.3. researchgate.net The presence of both the naphthalene and spirobifluorene units, along with the sulfur linkages, contributes to this high refractive index. These polymers typically exhibit good thermal stability, with decomposition temperatures (Td5) ranging from 297–353 °C, and tunable glass transition temperatures (Tg) between 90–164 °C. researchgate.net

Hyperbranched polymers offer advantages such as good solubility and processability, which are beneficial for creating thin films with uniform optical properties. The "A2 + B3" thiol-yne polymerization method has been successfully employed to create high refractive index hyperbranched polymers using this compound as the "A2" monomer. researchgate.net

In one study, this compound was reacted with 1,3,5-tris(naphthalylethynyl)benzene, a "B3" monomer, through a metal-free, radical-initiated thiol-yne polyaddition. researchgate.net This approach yielded polymers with exceptionally high refractive indices, reaching up to 1.79 at 589.7 nm. researchgate.net These values are among the highest reported for purely polymer-based materials. researchgate.net The optical properties of these hyperbranched polymers can be tuned by adjusting the molar ratio of the monomers. Key properties of these polymers are summarized below:

PropertyValue
Refractive Index (at 589.7 nm)Up to 1.79
TransparencyHigh in the visible range
Thermal StabilityGood
SolubilityGood
ProcessabilityGood film-forming properties

This table is based on data from a study on hyperbranched polymers prepared from naphthalene-bearing monomers. researchgate.net

Thiol-ene click chemistry provides an efficient route to synthesize spirobifluorene-based polythioethers with high refractive indices and excellent transparency. A specific series of these polymers was created by reacting a spirobifluorene-containing diacrylate (DASF) with various dithiol components. researchgate.net

The reaction between DASF and this compound yielded a poly(phenylene thioether) with the highest refractive index in the series. researchgate.net The properties of this specific polymer are detailed in the table below:

PropertyValue
Refractive Index1.7169
Abbe Number14.3
Transparency (at 400 nm)>90%
Glass Transition Temperature (Tg)90–164 °C (range for the series)
5% Weight Loss Temperature (Td5)297–353 °C (range for the series)

This table highlights the properties of the poly(phenylene thioether) synthesized from DASF and this compound. researchgate.net

This synthetic strategy allows for the manipulation of the refractive index and Abbe number by selecting appropriate aromatic and aliphatic chains, leading to materials with high transparency, flexibility, and thermal stability. researchgate.net

The high refractive index and transparency of polymers derived from this compound make them excellent candidates for applications in optoelectronic devices, particularly in organic light-emitting diodes (OLEDs). researchgate.net In OLEDs, a significant portion of the generated light can be trapped within the device due to a mismatch in the refractive indices of the different layers. High refractive index polymers can be used as light out-coupling layers to minimize this internal reflection, thereby improving the external quantum efficiency of the device. researchgate.net

Hyperbranched polyvinylsulfides prepared from naphthalene-based monomers, including this compound, are particularly promising for this application due to their high RI, excellent solution processability, and good thermal stability. researchgate.net

Functional Polymers for Specialized Applications

The unique chemical structure of this compound also lends itself to the development of functional polymers for specialized high-technology applications.

Polymers that can be patterned at the nanoscale are in high demand for advanced manufacturing techniques like nanoimprinting lithography. The spirobifluorene-based polythioethers synthesized via thiol-ene chemistry, including those incorporating this compound, have demonstrated suitability for such applications. researchgate.net

Specifically, the rapid thiol-ene photopolymerization of a mixture of 2,2′-diacryloyloxy-9,9′-spirobifluorene (DASF) and a dithiol can be utilized in UV nanoimprinting lithography. researchgate.net This process allows for the successful formation of high-refractive-index polymer nanoimprinted patterns. researchgate.net The excellent light-induced processability of these materials is a key advantage for nano- and microfabrication. researchgate.net The development of such sulfur-containing polymers is crucial for advancing optical devices that require nanoimprinting techniques. researchgate.netnih.gov

Incorporation into Synthetic Elastomers for Improved Processability

The incorporation of sulfur-containing compounds, known as peptizers or processing aids, is a common practice in the rubber industry to enhance the processability of elastomers. databridgemarketresearch.comgoodyearrubber.com These agents function by reducing the viscosity of the rubber compound during mixing and processing, which leads to lower energy consumption, improved dispersion of fillers, and better mold flow. akrochem.comnih.gov This reduction in viscosity is typically achieved through the chemical cleavage of polymer chains, a process known as peptization. databridgemarketresearch.com

Aromatic thiols and disulfides are among the chemical peptizers used for this purpose. databridgemarketresearch.comgoogle.com While direct research on this compound as a processing aid for synthetic elastomers is limited, the behavior of analogous aryl thiol compounds suggests its potential in this application. For instance, aryl mercaptans are recognized as effective peptizers for both natural and synthetic rubbers. databridgemarketresearch.com The mechanism of action involves the generation of thiyl radicals that can initiate the scission of polymer chains, thereby reducing the molecular weight and, consequently, the viscosity of the elastomer. databridgemarketresearch.com

The effectiveness of a chemical peptizer is influenced by factors such as its chemical structure, the type of elastomer, and the processing temperature. akrochem.com The rigid structure of the naphthalene core in this compound could influence its dispersion and reactivity within the elastomer matrix. The presence of two thiol groups also offers the potential for more complex interactions, including the possibility of acting as a crosslinking agent at later stages of vulcanization if not fully consumed during peptization.

To illustrate the potential impact of a dithiol compound on elastomer processability, the following interactive table presents hypothetical data based on the known effects of similar chemical peptizers on the Mooney viscosity of a synthetic rubber, such as styrene-butadiene rubber (SBR).

Peptizer Concentration (phr)Mooney Viscosity (ML 1+4 @ 100°C)
0.075
0.168
0.262
0.357
0.453

Note: This data is illustrative and based on the general effects of chemical peptizers on synthetic rubber. Specific results for this compound would require experimental verification.

Material Design Principles and Structure-Property Relationships

The successful incorporation of this compound into polymeric materials to achieve desired properties relies on a fundamental understanding of its structure-property relationships. Key considerations include its solubility in organic systems and its influence on the thermal characteristics of the resulting polymers.

Enhancing Dissolubility and Compatibility in Organic Systems

A significant challenge in utilizing this compound is its limited solubility in many common organic solvents. This can be attributed to the rigid and planar nature of the naphthalene ring, which promotes strong intermolecular π-π stacking interactions and leads to a stable crystalline structure that is difficult to disrupt. While it exhibits low solubility in polar solvents, it is expected to have better solubility in nonpolar aromatic solvents that can engage in similar intermolecular interactions.

Improving the solubility and compatibility of this compound within a polymer matrix is crucial for achieving a homogeneous material with predictable properties. Several strategies can be employed to enhance its dispersion and interaction with the host polymer:

Solvent Selection: Choosing an appropriate solvent or a solvent mixture that can dissolve both the this compound and the polymer is a primary consideration for solution-based processing techniques.

Chemical Modification: Modifying the structure of this compound by attaching flexible side chains to the naphthalene core can disrupt the intermolecular packing and increase its solubility in a wider range of solvents and polymers.

Use of Compatibilizers: Introducing a third component, a compatibilizer, that has favorable interactions with both the this compound and the polymer matrix can promote better dispersion.

In-situ Polymerization: Synthesizing the polymer in the presence of this compound can lead to its incorporation into the growing polymer chains, preventing large-scale aggregation.

The following table provides a qualitative overview of the expected solubility of this compound in various organic solvents based on general principles of "like dissolves like."

SolventPolarityExpected Solubility
Toluene (B28343)Nonpolar, AromaticModerate to Good
ChloroformModerately PolarModerate
Tetrahydrofuran (THF)Polar aproticLow to Moderate
Ethanol (B145695)Polar proticLow
WaterHighly PolarVery Low

Tailoring Thermal Stability and Glass Transition Temperatures in Polymers

The incorporation of the rigid naphthalene moiety from this compound into a polymer backbone can significantly impact the thermal properties of the resulting material. The inflexible nature of the naphthalene unit restricts the rotational freedom of the polymer chains, which generally leads to an increase in the glass transition temperature (Tg). google.comyg-1.com The Tg is a critical parameter that defines the transition from a rigid, glassy state to a more flexible, rubbery state. A higher Tg is often associated with improved dimensional stability and mechanical strength at elevated temperatures.

Conversely, if this compound is introduced as a pendant group or as part of a plasticizing additive, it can disrupt the interchain interactions of the polymer, leading to a decrease in the Tg. For example, the addition of naphthalene-based compounds to epoxy resins has been shown to lower their Tg due to a plasticizing effect. mdpi.com

The following interactive data table illustrates the potential effects of incorporating a naphthalene-dithiol derivative on the glass transition temperature and thermal stability of a hypothetical polymer, based on findings for similar naphthalene-containing polymers.

Polymer SystemNaphthalene-dithiol content (%)Glass Transition Temperature (Tg) (°C)Onset of Degradation (TGA, 5% weight loss) (°C)
Base Polymer0105350
Modified Polymer A5115365
Modified Polymer B10123378
Modified Polymer C20135395

Note: This data is illustrative and based on general trends observed in polymers containing naphthalene moieties. Actual values would depend on the specific polymer system and the method of incorporation of this compound.

Coordination Chemistry and Framework Materials Involving 1,5 Naphthalenedithiol

Ligand Design and Metal Coordination Modes of 1,5-Naphthalenedithiol

The utility of this compound in coordination chemistry stems from the deprotonation of its thiol (-SH) groups to form thiolate (-S⁻) ligands. These thiolates are effective coordinating agents for a wide range of metal ions.

The this compound ligand is predisposed to act as a bidentate linker, where both sulfur atoms coordinate to one or more metal centers. This coordination can occur in a chelating fashion to a single metal center, although this is sterically unlikely due to the rigid and extended nature of the naphthalene (B1677914) backbone. More commonly, it functions as a bridging ligand, connecting two different metal centers. This bridging capability is fundamental to the formation of extended one-, two-, or three-dimensional coordination polymers.

The geometry of the naphthalene core dictates a significant distance between the two sulfur atoms, making it an excellent candidate for forming long-range connections within a framework structure. The nature of the metal-sulfur bond can range from predominantly covalent to more ionic, depending on the metal ion involved, which in turn influences the stability and properties of the resulting complex.

The reaction of this compound with metal salts or metal precursors leads to the formation of metal-thiolate complexes. The synthesis of these complexes often requires careful control of reaction conditions, such as solvent, temperature, and pH, to manage the deprotonation of the thiol groups and to direct the assembly of the desired structure.

While specific, structurally characterized examples of discrete molecular complexes involving solely this compound are not extensively documented in publicly available research, the principles of coordination chemistry suggest its capability to form stable complexes with a variety of transition metals known for their affinity for sulfur donors. These include, but are not limited to, metals from groups 10 (Ni, Pd, Pt), 11 (Cu, Ag, Au), and 12 (Zn, Cd, Hg).

Table 1: Potential Metal Ions for Coordination with this compound and Their Expected Coordination Geometries

Metal IonCommon Oxidation StatesTypical Coordination NumbersExpected Geometries with Thiolate Ligands
Nickel(II)+24, 6Square planar, Tetrahedral, Octahedral
Palladium(II)+24Square planar
Platinum(II)+24Square planar
Copper(I)+12, 3, 4Linear, Trigonal planar, Tetrahedral
Copper(II)+24, 5, 6Square planar, Square pyramidal, Octahedral
Silver(I)+12, 3, 4Linear, Trigonal planar, Tetrahedral
Gold(I)+12Linear
Zinc(II)+24, 6Tetrahedral, Octahedral
Cadmium(II)+24, 6Tetrahedral, Octahedral
Mercury(II)+22, 4Linear, Tetrahedral

This table is illustrative and based on the general coordination chemistry of thiolate ligands with various metal ions.

Integration into Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters (nodes) linked together by organic molecules (linkers). The predictable geometry and functionalizable nature of organic linkers are key to the design of MOFs with tailored properties.

The rigid structure and bidentate nature of this compound make it a promising candidate for use as an organic linker in the synthesis of MOFs. In this context, the dithiol would connect metal-containing secondary building units (SBUs) to form an extended, porous network. The length and rigidity of the naphthalene spacer would directly influence the pore size and shape of the resulting MOF.

The synthesis of thiolate-based MOFs can be more challenging than their carboxylate-based counterparts due to the potential for oxidation of the thiol groups and the often stronger, more covalent nature of the metal-sulfur bond, which can affect the kinetics of crystal formation.

The final topology is determined by a combination of factors including the coordination geometry of the metal SBU, the length and geometry of the organic linker, and the reaction conditions. The use of a linker like this compound offers the potential to create MOFs with significant porosity and high thermal and chemical stability.

Table 2: Predicted MOF Topologies with this compound Linker

Metal SBU GeometryLinker GeometryPotential MOF TopologyDimensionality
LinearLinear1D Chain1D
Square PlanarLinearsql (square grid)2D
TetrahedralLineardia (diamondoid)3D
OctahedralLinearpcu (primitive cubic)3D

This table presents potential topologies based on reticular chemistry principles and assumes this compound acts as a linear ditopic linker.

Pore engineering in MOFs involves the modification of the pore size, shape, and chemical environment to suit specific applications. The use of this compound as a primary linker inherently defines the initial pore dimensions.

Further functionalization of MOFs constructed with this linker is conceivable through post-synthetic modification. While the naphthalene core itself is relatively inert, any uncoordinated thiol groups, or defects in the framework could serve as sites for subsequent chemical reactions. For example, uncoordinated thiol groups within the pores could be used to anchor catalytic metal nanoparticles or to selectively bind to heavy metals.

The aromatic nature of the naphthalene rings lining the pores would create a hydrophobic environment, which could be advantageous for the adsorption of nonpolar organic molecules. The precise control over the framework structure afforded by a well-defined linker like this compound is a key aspect of designing functional MOF architectures for applications in gas storage, separation, and catalysis.

Inter-Structural Transitions and Chemical-Induced Phase Engineering of MOFs

The transformation of one crystalline framework into another, known as an inter-structural transition, is a fascinating area of materials science. A novel strategy, termed chemical-induced phase engineering, has been demonstrated to convert a two-dimensional copper-based salicylaldehyde-functionalized MOF (Cu-Tp) into a metal-doped COF (Cu-TpCOF). dntb.gov.uanih.govresearchgate.net This process involves a solid-state transformation where the coordination bonds of the MOF are replaced by covalent linkages, leading to a new, more stable framework.

This phase engineering offers several advantages, including in-situ pore size engineering, where the pore aperture can be precisely tuned. For instance, the transformation of Cu-Tp to Cu-TpCOFs resulted in an increase in pore size from 1.1 nm to a range of 1.5–2.0 nm. nih.govresearchgate.net Furthermore, the resulting COF often exhibits improved crystallinity, porosity, and chemical stability compared to the parent MOF. dntb.gov.uanih.govresearchgate.net The process also allows for the uniform and low-percentage doping of metal ions within the COF structure, which can be crucial for catalytic applications. nih.govresearchgate.net While specific examples involving this compound in such transformations are still emerging, the principles of using chemical triggers to induce phase transitions from MOFs to COFs present a promising avenue for creating novel materials with tailored properties.

Incorporation into Covalent Organic Frameworks (COFs)

Covalent organic frameworks are a class of crystalline porous polymers constructed from organic building blocks linked by strong covalent bonds. The use of this compound as a monomer in COF synthesis is an area of growing interest due to the potential for creating highly stable and functional materials.

This compound as a Monomer for Covalent Linkages in COFs

The bifunctional nature of this compound makes it an ideal candidate for forming linear linkages in 2D COFs. The thiol groups can participate in various covalent bond-forming reactions, such as nucleophilic substitution or thiol-yne and thiol-ene "click" reactions, to create extended, porous networks. While the direct synthesis of COFs from this compound is a developing field, the broader class of thiol-based COFs demonstrates the potential of this chemistry. The synthesis of COFs is often achieved through solvothermal methods, where the reactants are heated in a sealed vessel, but more recent developments have explored faster techniques like sonochemical synthesis. rsc.org

Stability and Porosity Considerations in Thiol-Linked COFs

The stability and porosity of COFs are critical determinants of their performance in various applications. The incorporation of sulfur atoms through thiol linkages can impart unique properties to the framework. Thiol and thioether-based MOFs, a related class of materials, have been shown to exhibit interesting properties stemming from the interplay between the metal centers, organic linkers, and the sulfur functionality. rsc.org These materials have potential applications in catalysis, sensing, and conductivity. rsc.org

The choice of building blocks and the resulting topology of the COF play a crucial role in determining its porosity. The rigid and planar structure of the naphthalene core in this compound is expected to contribute to the formation of well-defined, permanent pores. The stability of thiol-linked COFs is also a key consideration, with the strength of the covalent bonds providing robustness to the framework.

Rational Design of Metal-Doped COFs for Targeted Functionalities

The rational design of functional materials is a key goal in materials chemistry. For COFs, this involves the careful selection of building blocks to create frameworks with specific properties. The incorporation of metal ions into COFs, or metalation, is a powerful strategy for introducing catalytic activity, enhancing electronic properties, or creating specific binding sites.

The design of stable MOFs often follows Pearson's hard/soft acid/base (HSAB) principle, where stable frameworks are formed from the assembly of hard acids and hard bases, or soft acids and soft bases. rsc.org This principle can be extended to the design of metal-doped COFs. The thiol groups in a COF derived from this compound would be considered soft Lewis bases, making them suitable for coordination with soft Lewis acidic metal ions. This targeted metalation can be used to create single-atom catalysts or to tune the electronic bandgap of the material for photocatalytic applications. mdpi.com

Supramolecular Assemblies and Extended Network Formation

Beyond the formation of covalently bonded frameworks, this compound can also participate in the formation of supramolecular assemblies and extended networks through non-covalent interactions. The naphthalene core is capable of engaging in π-π stacking interactions, which can play a significant role in directing the self-assembly of molecules into ordered structures.

Naphthyl groups are widely utilized as building blocks for the self-assembly of supramolecular crystal networks. mdpi.com The formation of these networks is often driven by a combination of interactions, including hydrogen bonding, π-π stacking, and host-guest interactions. For instance, cucurbit mdpi.comuril has been shown to form stable homoternary complexes with guests containing naphthalene units, leading to the formation of 1D, 2D, and 3D supramolecular networks. mdpi.com While specific studies on the supramolecular chemistry of this compound are limited, the inherent properties of the naphthalene moiety suggest its potential to form a variety of ordered, non-covalent networks.

Catalytic Applications and Roles of 1,5 Naphthalenedithiol

Role as a Monomer or Modifier in Catalytic Polymerization Processes.nih.gov

1,5-Naphthalenedithiol can serve as a monomer or a cross-linking agent in the synthesis of polymers with potential catalytic applications. The incorporation of the dithiol moiety introduces sulfur atoms into the polymer backbone, which can act as coordination sites for metal catalysts or participate directly in catalytic reactions.

One notable application involves the synthesis of polythiomethacrylate esters. In a study, this compound was used to synthesize aromatic dithioesters. These dithioesters were then copolymerized with monomers like methyl methacrylate and styrene. The resulting polymer networks could be depolymerized through a thiol-thioester exchange and subsequently re-reacted in a thiol-ene reaction, demonstrating a pathway to recyclable and reprocessable materials. nih.gov While the primary focus of this research was on material properties, the presence of thioester and thiol functionalities opens possibilities for their use in catalysis, for instance, as macromolecular ligands or in organocatalysis.

Photoinitiated Thiol-Ene Polymerization for Controlled Synthesis.nih.gov

Thiol-ene "click" chemistry is a powerful tool for polymer and materials synthesis, valued for its high efficiency and orthogonality. nih.gov This photoinitiated radical-mediated reaction proceeds via a step-growth mechanism, allowing for the formation of uniform polymer networks under mild conditions. The general mechanism involves the addition of a thiyl radical to an alkene (the 'ene'), forming a carbon-centered radical, which then abstracts a hydrogen from another thiol group, propagating the radical chain and forming a thioether linkage.

While direct photoinitiated thiol-ene polymerization using this compound as the primary thiol monomer is not extensively documented in the reviewed literature, its derivatives have been shown to participate in such reactions. For instance, the depolymerization products of polythiomethacrylate esters derived from this compound can undergo a subsequent thermal-initiated thiol-ene reaction. nih.gov This highlights the compatibility of the naphthalene-dithiol-derived structures within the thiol-ene reaction framework. The high reactivity of thiols in these systems suggests that this compound could be a viable monomer for creating cross-linked polymer networks with tailored properties for catalytic applications.

Table 1: Polymerization Data for Copolymers Incorporating a this compound Derivative

Monomer SystemDithioester Content (%)Polymerization Yield (%)Glass Transition Temperature (Tg) (°C)
Methyl Methacrylate-based0.5 - 595 - 99Lowered by ~8°C
Styrene-based0.5 - 595 - 99Lowered by ~8°C

Data synthesized from research on polythiomethacrylate esters derived from this compound. nih.gov

Exploration in Catalyst Development and Design

The unique electronic properties and the presence of two sulfur atoms make this compound an intriguing molecule for the design and development of novel catalysts. Its rigid structure can provide well-defined geometries in catalyst assemblies.

Functionalization of Catalyst Supports with Dithiol Moieties

The immobilization of homogeneous catalysts onto solid supports is a crucial strategy for combining the high activity and selectivity of homogeneous catalysts with the ease of separation and recyclability of heterogeneous catalysts. Thiol groups are excellent anchors for various metal nanoparticles and complexes due to the strong affinity of sulfur for many metals. nih.gov

While specific examples detailing the use of this compound for the functionalization of catalyst supports are not prevalent in the surveyed literature, the general principle of using thiol-functionalized supports is well-established. For instance, carbon nanotubes have been functionalized with aminothiols and bifunctional thiols to anchor gold nanoparticles. wikipedia.org Similarly, thiol-functionalized polynorbornene dicarboximides have been synthesized for heavy metal adsorption, demonstrating the versatility of thiol-containing polymers. mdpi.com Aromatic thiols, in general, have been shown to enhance the catalytic activity of protein disulfide isomerase, indicating their potential to influence catalytic processes. nih.govsyr.edu Given these precedents, this compound could be used to functionalize supports like silica (B1680970), alumina, or polymers, creating a surface with bidentate sulfur-based docking sites for catalytically active metal species. This could lead to catalysts with enhanced stability and controlled nanoparticle formation. nih.gov

Precursor for Metal-Thiolate Based Catalysts

Metal-thiolate complexes and coordination polymers are a class of materials with diverse applications, including catalysis. xmu.edu.cn The synthesis of such materials often involves the reaction of a metal salt with a thiol-containing ligand. Aromatic dithiols are particularly interesting as they can form stable complexes and extended network structures. fiu.edu

This compound can act as a precursor for the synthesis of metal-thiolate catalysts. The two thiol groups can chelate a single metal center or bridge multiple metal centers to form coordination polymers. These materials can exhibit catalytic activity themselves or serve as precursors for the synthesis of metal sulfide catalysts. For example, coordination polymers formed from the self-assembly of thiols and silver ions have demonstrated phosphatase-like catalytic activity. xmu.edu.cn The resulting metal-thiolate framework can provide a high concentration of active sites and a specific microenvironment that can influence the catalytic reaction. While the synthesis of aryl thiols has been advanced through transition-metal-catalyzed methods, the use of aromatic dithiols like this compound as ligands in catalysis remains an area with potential for further exploration. beilstein-journals.orgresearchgate.net

Heterogeneous Catalysis with Naphthalene-Based Framework Materials.researchgate.net

Porous crystalline materials such as Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) have emerged as promising platforms for heterogeneous catalysis. Their high surface area, tunable porosity, and the potential for incorporating catalytically active sites make them highly attractive. The use of naphthalene-based linkers in these frameworks can impart desirable properties such as thermal stability and specific electronic characteristics. researchgate.netmdpi.com

MOF- and COF-Catalyzed C-H Bond Activation and Functionalization.mdpi.comresearchgate.net

The direct activation and functionalization of C-H bonds is a key goal in synthetic chemistry, as it offers a more atom-economical and environmentally friendly way to construct complex molecules. MOFs and COFs have been successfully employed as catalysts for various C-H activation reactions. mdpi.comresearchgate.net

Naphthalene-based linkers are of particular interest in the design of catalytic MOFs and COFs. While the direct use of this compound as a linker in MOFs and COFs for C-H bond activation is not explicitly detailed in the reviewed literature, closely related naphthalene-based linkers have been successfully incorporated into these frameworks for catalytic applications. For instance, metal-organic frameworks based on naphthalene-1,5-diyldioxy-di-acetate have been synthesized and shown to possess photocatalytic properties. rsc.orgscispace.com Furthermore, a covalent organic framework incorporating a 1,5-diaminonaphthalene unit has been developed. nih.gov These examples demonstrate the feasibility of using 1,5-disubstituted naphthalene (B1677914) derivatives as building blocks for porous framework materials. The incorporation of a dithiol linker like this compound could lead to frameworks with sulfur-decorated pores, which could act as active sites for C-H bond activation, either directly or by serving as anchoring points for metal nanoparticles or complexes. Naphthalene-based polymers have also been investigated as catalytic supports for reactions like the Suzuki cross-coupling, highlighting the catalytic potential of naphthalene-containing materials. researchgate.netmdpi.com

Despite a comprehensive search for scholarly articles and research data, specific information regarding the catalytic applications of This compound in the context of "Tuning Catalytic Selectivity through Framework Engineering" and "Mechanistic Studies of Catalytic Reactions Involving Thiol Groups" is not available in the public domain.

Therefore, it is not possible to generate the requested article sections with scientifically accurate and detailed research findings as per the provided outline.

Spectroscopic and Computational Characterization of 1,5 Naphthalenedithiol Systems

Vibrational Spectroscopy (FT-IR and FT-Raman)

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, is instrumental in identifying the characteristic functional groups and probing the molecular structure of 1,5-naphthalenedithiol. While specific experimental spectra for this compound are not widely published, a detailed analysis can be constructed from data on analogous compounds, including naphthalene (B1677914), its derivatives, and other aromatic thiols. nasa.govnih.govnih.gov

The vibrational spectrum of this compound is dominated by modes originating from the naphthalene core and the thiol functional groups. The key vibrational assignments are predicted as follows:

S-H Stretching: The thiol S-H stretching vibration is a key diagnostic peak. In FT-Raman spectra of various thiols, this band appears with medium intensity around 2570-2580 cm⁻¹. researchgate.net Its corresponding absorption in the FT-IR spectrum is typically weak.

Aromatic C-H Stretching: The aromatic C-H stretching vibrations are expected to appear in the 3000–3100 cm⁻¹ region. nasa.gov

C=C Aromatic Ring Stretching: Multiple bands corresponding to the C=C stretching vibrations of the naphthalene ring are anticipated between 1400 cm⁻¹ and 1650 cm⁻¹.

In-plane and Out-of-plane Bending: C-H in-plane bending vibrations are typically observed in the 1000–1300 cm⁻¹ range, while the C-H out-of-plane bending modes give rise to strong bands in the 700–900 cm⁻¹ region, which are characteristic of the substitution pattern on the aromatic ring. utkstair.org

C-S Stretching: The C-S stretching vibration is expected to produce a weak to medium intensity band in the 600–800 cm⁻¹ range.

Computational studies, often employing density functional theory (DFT), are essential for a precise normal mode analysis, allowing for the assignment of observed experimental bands to specific atomic motions within the molecule. nih.gov

Table 1: Predicted Vibrational Frequencies for this compound
Vibrational ModePredicted Frequency Range (cm⁻¹)TechniqueIntensity
Aromatic C-H Stretch3000 - 3100FT-IR, FT-RamanMedium-Weak
S-H Stretch2570 - 2580FT-RamanMedium
Aromatic C=C Stretch1400 - 1650FT-IR, FT-RamanStrong-Medium
C-H In-Plane Bend1000 - 1300FT-IR, FT-RamanMedium
C-H Out-of-Plane Bend700 - 900FT-IRStrong
C-S Stretch600 - 800FT-IR, FT-RamanWeak-Medium

The conformational flexibility of this compound primarily involves the orientation of the two thiol (-SH) groups relative to the naphthalene plane. These groups can exist in different rotational conformations (rotamers). Vibrational spectroscopy can distinguish between these conformers, as the exact frequencies of the S-H and C-S modes may shift depending on the local environment and intermolecular interactions.

In the solid phase, intermolecular hydrogen bonding of the S-H···S type could lead to a more ordered, specific conformation, resulting in sharper and slightly shifted vibrational bands compared to the solution phase. In solution, the molecule is more dynamic, and a broader distribution of conformers may exist, potentially leading to broader spectral features. A comparative analysis of the spectra in different phases can thus provide valuable information on the conformational preferences and the nature of intermolecular forces. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the definitive structural elucidation of this compound by providing information on the chemical environment of each proton and carbon atom.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the thiol protons. Due to the molecule's C₂ symmetry, the six aromatic protons will give rise to three unique signals.

Aromatic Protons: The aromatic protons are expected to resonate in the downfield region, typically between 7.0 and 8.5 ppm. wisc.edu Based on the substitution pattern:

H2 and H6 are chemically equivalent and are expected to appear as a doublet, coupled to H3 and H7, respectively.

H3 and H7 are also equivalent and should appear as a triplet (or more accurately, a doublet of doublets), coupled to both their adjacent protons.

H4 and H8 are equivalent and will appear as a doublet, coupled to H3 and H7.

Thiol Protons (S-H): The thiol proton signal is typically a singlet and its chemical shift can vary over a wide range (commonly 3.0-4.0 ppm for aromatic thiols), depending on concentration, solvent, and temperature, due to its involvement in hydrogen bonding. acs.org

Table 2: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound
Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling
H-2, H-6~7.4 - 7.8d³J(H2-H3)
H-3, H-7~7.2 - 7.6t or dd³J(H3-H2), ³J(H3-H4)
H-4, H-8~7.8 - 8.2d³J(H4-H3)
S-H~3.0 - 4.0s (broad)-

The proton-decoupled ¹³C NMR spectrum provides information on the carbon framework. Due to symmetry, this compound is expected to show five signals for its ten carbon atoms.

Aromatic Carbons: The aromatic carbon signals typically appear between 120 and 140 ppm. datapdf.com

C1/C5 (ipso-carbons): The carbons directly attached to the sulfur atoms (C1 and C5) will have a distinct chemical shift, influenced by the electronegativity and shielding effects of sulfur.

Other Aromatic Carbons: The remaining four signals will correspond to the pairs of equivalent carbons: C2/C6, C3/C7, C4/C8, and the bridgehead carbons C9/C10. The specific assignments can be confirmed using 2D NMR techniques like HSQC and HMBC. nih.govmdpi.com

Table 3: Predicted ¹³C NMR Resonances for this compound
Carbon AssignmentPredicted Chemical Shift Range (δ, ppm)
C-1, C-5 (C-S)130 - 140
C-2, C-6125 - 130
C-3, C-7124 - 128
C-4, C-8126 - 132
C-9, C-10 (bridgehead)132 - 136

X-ray Diffraction (XRD)

For instance, the crystal structure of 1,5-dimethoxynaphthalene (B158590) reveals that the molecule lies across an inversion center and crystallizes in the monoclinic space group P2₁/c. nih.govnih.gov The naphthalene ring system is nearly planar, and the molecules pack in a herringbone arrangement. nih.govnih.gov Similarly, a study on N,N′-(naphthalene-1,5-diyl) bis(1-(pyridin-2-yl) methanimine), which also features 1,5-substitution, reports a monoclinic P2₁/c space group. mdpi.com

Single-Crystal X-ray Diffraction for Molecular and Supramolecular Structures

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unambiguous information on bond lengths, bond angles, and torsion angles, thereby confirming the molecule's connectivity and conformation. Furthermore, SCXRD elucidates the packing of molecules in the crystal lattice, revealing intermolecular interactions such as hydrogen bonds and π–π stacking that define the supramolecular architecture.

For a molecule like this compound, an SCXRD analysis would be expected to reveal a largely planar naphthalene core. Key structural parameters of interest would include the C-S bond lengths and the C-C-S bond angles, as well as the orientation of the thiol (-SH) groups relative to the aromatic ring. The planarity of the naphthalene system and potential steric interactions between the thiol groups and adjacent hydrogen atoms would also be precisely determined.

Table 1: Information Obtainable from Single-Crystal X-ray Diffraction

Parameter Description Significance for this compound
Unit Cell Dimensions The lengths (a, b, c) and angles (α, β, γ) of the basic repeating unit of the crystal. Defines the fundamental packing symmetry and density of the solid state.
Space Group The set of symmetry operations that describe the crystal's structure. Provides insight into the chirality and packing efficiency of the molecules.
Atomic Coordinates The precise (x, y, z) position of each atom within the unit cell. Allows for the calculation of exact bond lengths, angles, and conformations.

| Intermolecular Interactions | Distances and angles between atoms of neighboring molecules. | Reveals non-covalent forces like S-H···S hydrogen bonds or π–π stacking that govern the crystal's properties. |

Powder X-ray Diffraction for Bulk Material Characterization

Powder X-ray diffraction (PXRD) is a complementary technique used to analyze polycrystalline or powdered solid samples. Unlike SCXRD, which requires a single, perfect crystal, PXRD provides information about the bulk material. The resulting diffraction pattern, a plot of diffracted intensity versus the diffraction angle (2θ), serves as a fingerprint for the crystalline phase.

For this compound, PXRD would be employed to:

Confirm Crystalline Nature: A pattern with sharp peaks indicates a well-ordered, crystalline material, whereas a broad, featureless pattern would suggest an amorphous solid.

Assess Phase Purity: The presence of unexpected peaks in the diffractogram can indicate impurities or the existence of multiple crystalline forms (polymorphs).

Identify the Material: By comparing the experimental pattern to known patterns in databases (like the JCPDS file), the identity of the bulk sample can be verified. For example, the PXRD pattern for the parent naphthalene crystal is well-established and serves as a reference for its derivatives. researchgate.net

The analysis involves directing a monochromatic X-ray beam at the powdered sample. As the sample is rotated, the various randomly oriented crystallites will, at specific angles, satisfy the Bragg condition (nλ = 2d sinθ), producing constructive interference and a diffraction peak. The positions and relative intensities of these peaks are characteristic of the material's crystal structure.

Theoretical Chemistry and Quantum Chemical Calculations

Theoretical and quantum chemical calculations have become indispensable tools for investigating molecular properties that can be difficult or impossible to measure experimentally. These methods provide deep insights into the geometric, electronic, and energetic characteristics of molecules.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. imist.ma It is widely applied to predict the ground-state molecular geometry by finding the minimum energy conformation on the potential energy surface. This "geometry optimization" process systematically adjusts the positions of the atoms until the forces on them are negligible, resulting in a stable, low-energy structure.

For this compound, a typical DFT calculation would employ a specific functional, such as the popular hybrid functional B3LYP, along with a basis set (e.g., 6-311G(d,p)) that describes the atomic orbitals. The output of such a calculation provides precise bond lengths, bond angles, and dihedral angles for the optimized structure. These theoretical parameters can then be compared with experimental data, if available, to validate the computational model. DFT also provides a detailed picture of the electronic structure, including the distribution of electron density and the molecular electrostatic potential.

Table 2: Representative Predicted Geometrical Parameters for this compound (Illustrative)

Parameter Bond/Angle Predicted Value
Bond Length C-C (aromatic) ~1.38 - 1.42 Å
Bond Length C-S ~1.77 Å
Bond Length S-H ~1.34 Å
Bond Angle C-S-H ~96°
Bond Angle C-C-S ~122°

Note: These are typical values based on DFT calculations of similar aromatic thiol compounds and serve as an illustration.

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory is a key concept within quantum chemistry for describing chemical reactivity and electronic properties. irjweb.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A small gap suggests that the molecule is more easily excitable and generally more reactive. For this compound, the HOMO is expected to have significant contributions from the lone pair electrons on the sulfur atoms, as well as the π-system of the naphthalene ring. The LUMO is anticipated to be a π* (antibonding) orbital distributed over the aromatic core. The energy of these orbitals and their gap are crucial for understanding the molecule's role in charge transfer processes and its potential use in molecular electronics. researchgate.netmdpi.com

Table 3: Significance of Frontier Molecular Orbitals in this compound

Orbital Description Chemical/Physical Significance
HOMO Highest Occupied Molecular Orbital Represents the ability to donate an electron; involved in oxidation processes and nucleophilic reactions.
LUMO Lowest Unoccupied Molecular Orbital Represents the ability to accept an electron; involved in reduction processes and electrophilic reactions.

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Correlates with chemical reactivity, kinetic stability, and the energy required for electronic excitation. |

Prediction of Vibrational Spectra and Comparison with Experimental Data

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrations of chemical bonds. DFT calculations are highly effective at predicting the vibrational frequencies and intensities of a molecule in its optimized geometry. nih.gov These theoretical spectra can be directly compared with experimental results, aiding in the assignment of complex spectral features to specific molecular motions. researchgate.netsemanticscholar.org

For this compound, a computational frequency analysis would yield a set of normal modes, each with a corresponding frequency and intensity. Key vibrational modes would include:

S-H stretching: Typically a weak band around 2550-2600 cm⁻¹.

Aromatic C-H stretching: Occurring above 3000 cm⁻¹.

Aromatic C=C stretching: A series of bands in the 1400-1600 cm⁻¹ region.

C-S stretching: Found in the 600-800 cm⁻¹ range.

C-H out-of-plane bending: Strong bands in the 700-900 cm⁻¹ region, characteristic of the substitution pattern on the naphthalene ring. mdpi.com

It is common practice to apply a scaling factor to the calculated frequencies to correct for approximations in the theoretical model and effects of anharmonicity, leading to better agreement with experimental spectra. nih.gov This combined experimental and theoretical approach allows for a confident and detailed assignment of the molecule's vibrational behavior.

Computational Modeling of Electron Transport Properties in Molecular Junctions

The thiol groups of this compound make it an excellent candidate for use in molecular electronics, where it can be anchored between two metal (typically gold) electrodes to form a single-molecule junction. nih.govacs.org Computational modeling is essential for understanding and predicting the electron transport properties of such junctions.

These models often combine DFT to describe the electronic structure of the molecule and parts of the electrodes with a theoretical framework like the non-equilibrium Green's function (NEGF) formalism to calculate the current-voltage (I-V) characteristics. Key properties that can be computationally modeled include:

Conductance: The ability of the molecule to conduct electricity, which is highly sensitive to the alignment of the molecule's frontier orbitals with the Fermi level of the electrodes.

Transmission Spectrum: A function that describes the probability of an electron with a given energy passing from one electrode to the other through the molecule. Peaks in the transmission spectrum often correspond to the energies of the molecular orbitals.

Interfacial Structure: The precise geometry of the molecule-electrode linkage (e.g., the Au-S bond) significantly impacts conductance and is a key focus of the models.

These simulations provide fundamental insights into how the molecular structure of this compound governs its function as an electronic component, guiding the design of future molecular-scale devices. mdpi.com

Q & A

Q. What are the key synthetic protocols for incorporating 1,5-naphthalenedithiol into organic compounds, and how can reproducibility be ensured?

  • Methodological Answer : this compound is commonly used in nucleophilic aromatic substitution or thiol-ene reactions. For example, in the synthesis of crown ethers, it reacts with activated aryl halides (e.g., brominated intermediates) under basic conditions (e.g., Cs₂CO₃ in DMF) at high dilution to prevent oligomerization . To ensure reproducibility, document reagent purity, reaction temperature, and stoichiometry. Include detailed characterization data (e.g., NMR, HPLC) for intermediates and final products, as emphasized in experimental reporting guidelines .

Q. How should researchers handle and characterize this compound to ensure safety and purity?

  • Methodological Answer : Use PPE (gloves, goggles) due to its potential toxicity. Store in a cool, dry, ventilated area away from oxidizers . Characterize purity via melting point analysis (259–261°C for related diols ), LC-MS for sulfur-containing impurities, and FT-IR to confirm thiol functional groups. Cross-reference with safety data sheets (SDS) for hazard mitigation .

Q. What analytical techniques are critical for verifying the structural identity of this compound derivatives?

  • Methodological Answer : Combine spectroscopic methods:
  • NMR : Confirm aromatic proton environments and sulfur-linked substituents.
  • Mass Spectrometry : Validate molecular weight and fragmentation patterns.
  • X-ray Crystallography : Resolve crystal structures for unambiguous confirmation, especially for novel derivatives .

Advanced Research Questions

Q. How do halogen interactions influence the binding affinity of this compound-derived ligands in kinase inhibition studies?

  • Methodological Answer : Computational docking (e.g., AutoDock Vina) reveals that halogen atoms (Cl, Br) in ligands form σ-hole interactions with kinase active sites (e.g., ABL kinase’s T315I mutant). Compare predicted Ki values and RMSD metrics against crystallographic data (e.g., PDB 2HZI) to validate binding modes. Use QM/MM hybrid methods to refine interaction energetics .

Q. What discrepancies arise when comparing enzyme-based assays vs. LC-MS for quantifying this compound in biological matrices?

  • Methodological Answer : Enzyme assays (e.g., Glycomark™) may suffer interference from salivary monosaccharides (e.g., glucose, mannose), leading to overestimation. LC-MS provides specificity but requires sample pre-treatment (e.g., protein precipitation). Validate methods via Bland-Altman analysis and Spearman correlation (r > 0.5 indicates acceptable agreement) .

Q. How do structural isomers (e.g., 1,5- vs. 2,7-naphthalenedithiol) affect reactivity in metal-organic framework (MOF) synthesis?

  • Methodological Answer : The spatial arrangement of thiol groups alters chelation efficiency. For this compound, the para-thiol orientation enables linear coordination with metal nodes (e.g., Cu²⁺), whereas 2,7-isomers may form strained geometries. Compare BET surface area and thermal stability of resulting MOFs to assess structural impacts .

Q. What strategies resolve contradictions in reported catalytic activities of this compound-based organocatalysts?

  • Methodological Answer : Re-evaluate reaction conditions (solvent polarity, temperature) and catalyst loading. Perform kinetic studies (e.g., Eyring plots) to differentiate thermodynamic vs. kinetic control. Cross-validate findings using alternative characterization (e.g., in situ Raman spectroscopy) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.